(S)-(+)-Mandelic acid
Overview
Description
Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid. The name “mandelic” is derived from the German word “Mandel,” meaning almond .
Preparation Methods
Mandelic acid is typically prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde. Mandelonitrile can be synthesized by reacting benzaldehyde with sodium bisulfite to form the corresponding adduct, which is then treated with sodium cyanide and hydrolyzed . Industrially, mandelic acid can also be produced by the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Additionally, it can be obtained by heating phenylglyoxal with alkalis .
Chemical Reactions Analysis
Mandelic acid undergoes various chemical reactions, including:
Oxidation: Mandelic acid can be oxidized to benzoylformic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to phenylglycolic acid using reducing agents like sodium borohydride.
Substitution: Mandelic acid can undergo substitution reactions, such as esterification with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The hydrolysis of mandelonitrile to mandelic acid is a common reaction, typically carried out under acidic conditions.
Scientific Research Applications
Mandelic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent and a precursor in the synthesis of various pharmaceuticals.
Biology: Mandelic acid is involved in the mandelate pathway, a series of biochemical reactions in certain bacteria.
Medicine: It is used in dermatology for its exfoliating, antibacterial, and anti-inflammatory properties.
Mechanism of Action
Mandelic acid works by breaking up the bonds between skin cells, leading to an increased rate of cellular turnover. This mechanism is beneficial for exfoliating the skin and treating conditions such as acne, hyperpigmentation, and wrinkles . In the mandelate pathway, enzymes such as mandelate racemase and mandelate dehydrogenase catalyze the conversion of mandelic acid to other intermediates, facilitating its degradation and utilization in bacterial metabolism .
Comparison with Similar Compounds
Mandelic acid is often compared to other alpha hydroxy acids such as glycolic acid and lactic acid. Unlike glycolic acid, which has a smaller molecular size and penetrates the skin more quickly, mandelic acid has a larger molecular size, resulting in slower penetration and reduced irritation . Similar compounds include:
Glycolic acid: Known for its strong exfoliating properties.
Lactic acid: Another alpha hydroxy acid with similar benefits to mandelic acid.
Citric acid: Used in skin care for its exfoliating and antioxidant properties.
Mandelic acid’s unique properties, such as its antibacterial and anti-inflammatory effects, make it particularly suitable for sensitive skin and for treating a variety of dermatological conditions .
Properties
IUPAC Name |
2-hydroxy-2-phenylacetic acid | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32518-00-6, Array | |
Record name | Poly(mandelic acid) | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mandelic acid [USP] | |
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DSSTOX Substance ID |
DTXSID6023234 | |
Record name | Mandelic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |
Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
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Vapor Pressure |
0.0000164 [mmHg] | |
Record name | Mandelic acid | |
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CAS No. |
90-64-2, 611-72-3 | |
Record name | Mandelic acid | |
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Record name | Mandelic acid [USP] | |
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Record name | Mandelic acid | |
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Record name | MANDELIC ACID | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
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Record name | Mandelic acid | |
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Record name | DL-2-hydroxy-2-phenylacetic acid | |
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Record name | MANDELIC ACID | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (S)-mandelic acid?
A1: (S)-Mandelic acid has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol.
Q2: What spectroscopic techniques are typically used to characterize (S)-mandelic acid?
A2: Researchers utilize various spectroscopic techniques to characterize (S)-mandelic acid, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the compound's structure and stereochemistry. Researchers have employed 1H NMR to determine enantiomeric excess using chiral solvating agents like (S)-mandelic acid. []
- Circular Dichroism (CD) spectroscopy: This technique is specifically used to analyze chiral molecules like (S)-mandelic acid, providing insights into their absolute configuration and interactions with other chiral molecules. [, , ]
Q3: How stable is (S)-mandelic acid under different conditions?
A3: (S)-Mandelic acid exhibits varying stability depending on the environmental conditions:
- Aqueous solutions: (S)-Mandelonitrile, a precursor to (S)-mandelic acid, exhibits improved stability in acidic aqueous solutions (pH < 5), mitigating spontaneous chemical hydrocyanation. []
- Temperature and pressure: Research indicates that the conglomerate form of (S)-mandelic acid (crystals of separated enantiomers) becomes more stable than the racemic compound at higher pressures (approximately 0.64 GPa) and temperatures (460 K). []
Q4: What are the key catalytic applications of (S)-mandelic acid and its derivatives?
A4: (S)-Mandelic acid and its derivatives play crucial roles in various catalytic applications:
- Chiral resolving agents: (S)-Mandelic acid effectively resolves racemic mixtures of amines and amino alcohols, yielding enantiomerically pure compounds. [, , , , ]
- Chiral auxiliaries: Derivatives like (S)-mandelic acid esters act as efficient chiral auxiliaries in asymmetric synthesis, inducing diastereoselectivity in reactions like alkylations. [, , , ]
- Chiral templates: (S)-Mandelic acid acts as a template for creating chiral cavities in materials like mesoporous platinum. This allows for enantioselective recognition and differentiation of chiral molecules. []
Q5: Can you provide an example of (S)-mandelic acid's use in enzymatic reactions?
A5: (S)-Mandelic acid serves as a substrate in the enzymatic resolution of racemic mandelic acid using immobilized lipases. This method offers a sustainable approach to obtaining enantiomerically pure (S)-mandelic acid and (R)-mandelamide. []
Q6: How is computational chemistry employed in research related to (S)-mandelic acid?
A6: Computational chemistry tools aid in understanding the properties and behavior of (S)-mandelic acid:
- Molecular modeling: Researchers use molecular modeling to study the enantiospecific interactions of (S)-mandelic acid derivatives with chiral solutes, providing insights into observed asymmetric behavior. []
- Density functional theory (DFT) calculations: These calculations help predict vibrational properties, such as IR and VCD spectra, for (S)-mandelic acid derivatives, assisting in stereochemical assignments. []
Q7: How do structural modifications of (S)-mandelic acid affect its activity?
A7: Modifying the structure of (S)-mandelic acid can significantly impact its properties and applications:
- Esterification: Short-chain esters of (S)-mandelic acid, like (S)-n-propyl mandelate and (S)-isopropyl mandelate, exhibit distinct asymmetric behavior due to specific chiral interactions with solutes. []
- Introduction of substituents: Modifying the phenyl ring of (S)-mandelic acid with halogens or hydroxyl groups can alter its binding affinity and selectivity towards specific targets. [, , ]
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